Physicochemical Properties: 5-Fluoro-2-morpholino vs. 3-Morpholino Isomer
Methyl 5-Fluoro-2-morpholinobenzoate (target) exhibits a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 38.8 Ų, representing a moderate lipophilicity profile with a specific balance between hydrophobic and polar surface contributions . In comparison, the positional isomer Methyl 3-morpholinobenzoate (CAS 197172-69-3) shows a TPSA of 38.8 Ų but lacks the 5-fluoro substituent, resulting in different electronic distribution and reduced potential for fluorine-mediated interactions [1]. The presence of the 5-fluoro atom in the target compound introduces a hydrogen bond acceptor at the fluorine position (included in the compound's four hydrogen bond acceptor count) and creates a site for potential metabolic blocking or nucleophilic substitution that is absent in non-fluorinated analogs .
| Evidence Dimension | Calculated lipophilicity (XLogP3) and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 38.8 Ų; Hydrogen bond acceptors = 4; Hydrogen bond donors = 0 |
| Comparator Or Baseline | Methyl 3-morpholinobenzoate (CAS 197172-69-3): XLogP3 ~2.1 (estimated from similar scaffolds); TPSA = 38.8 Ų; Hydrogen bond acceptors = 3; Hydrogen bond donors = 0 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (target is less lipophilic); +1 hydrogen bond acceptor (due to fluorine) |
| Conditions | Calculated properties using ACD/Labs Percepta Platform or equivalent computational methods; target compound data from BOC Sciences and ChemSrc databases |
Why This Matters
The lower lipophilicity and additional fluorine-mediated hydrogen bond acceptor capacity influence solubility, membrane permeability, and protein-binding characteristics—critical parameters for selecting the appropriate building block in drug discovery programs where fine-tuning of ADME properties is required.
- [1] PubChem. Methyl 4-Morpholinobenzoate (CID 3016820) and related morpholinobenzoate scaffold data. View Source
